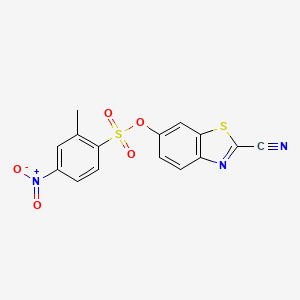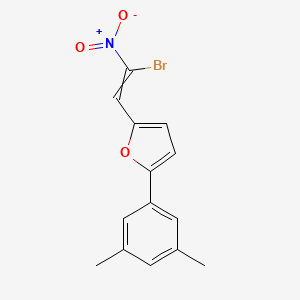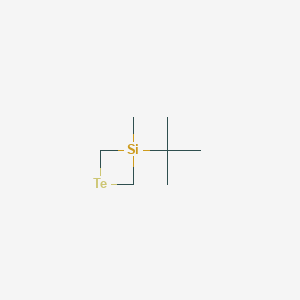
3-tert-Butyl-3-methyl-1,3-tellurasiletane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyl-3-methyl-1,3-tellurasiletane is a unique organotellurium compound characterized by the presence of tellurium and silicon atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-3-methyl-1,3-tellurasiletane typically involves the reaction of tellurium tetrachloride with organosilicon compounds under controlled conditions. One common method includes the use of tert-butyl and methyl-substituted silanes as starting materials. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane, and requires the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the formation of the tellurasiletane ring.
Industrial Production Methods: While the industrial production of this compound is not widely documented, scaling up the laboratory synthesis methods would involve optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 3-tert-Butyl-3-methyl-1,3-tellurasiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3), leading to the formation of tellurium oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of tellurium hydrides.
Substitution: The tellurium atom in the compound can participate in substitution reactions with halogens or other nucleophiles, forming new organotellurium derivatives.
Common Reagents and Conditions:
Oxidation: H2O2, O3, and other peroxides under mild to moderate temperatures.
Reduction: NaBH4, LiAlH4 in solvents like THF or ethanol.
Substitution: Halogens (Cl2, Br2) or nucleophiles (Grignard reagents) in aprotic solvents.
Major Products:
Oxidation: Tellurium oxides and organotellurium oxides.
Reduction: Tellurium hydrides and reduced organotellurium compounds.
Substitution: Various organotellurium derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
3-tert-Butyl-3-methyl-1,3-tellurasiletane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotellurium compounds and as a catalyst in organic reactions.
Biology: The compound’s unique properties make it a potential candidate for studying biological interactions involving tellurium.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.
Industry: It may be used in the production of advanced materials, including semiconductors and specialized polymers.
Wirkmechanismus
The mechanism of action of 3-tert-Butyl-3-methyl-1,3-tellurasiletane involves its interaction with various molecular targets, primarily through the tellurium atom. The compound can form coordination complexes with metals and other elements, influencing catalytic processes and chemical reactions. The pathways involved include:
Coordination Chemistry: Formation of stable complexes with transition metals.
Catalysis: Acting as a catalyst or co-catalyst in organic synthesis.
Biological Interactions: Potential interactions with biological molecules, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- **tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- **tert-Butyl isocyanide
- **tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate
Comparison: 3-tert-Butyl-3-methyl-1,3-tellurasiletane is unique due to the presence of both tellurium and silicon atoms, which imparts distinct chemical and physical properties. Unlike other tert-butyl-substituted compounds, it exhibits unique reactivity patterns and potential applications in catalysis and material science. The presence of tellurium also opens up avenues for exploring its biological and medicinal properties, setting it apart from other similar organosilicon compounds.
Eigenschaften
CAS-Nummer |
918905-23-4 |
|---|---|
Molekularformel |
C7H16SiTe |
Molekulargewicht |
255.9 g/mol |
IUPAC-Name |
3-tert-butyl-3-methyl-1,3-tellurasiletane |
InChI |
InChI=1S/C7H16SiTe/c1-7(2,3)8(4)5-9-6-8/h5-6H2,1-4H3 |
InChI-Schlüssel |
ZALATXVSKRRYPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si]1(C[Te]C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Chlorophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B12619687.png)
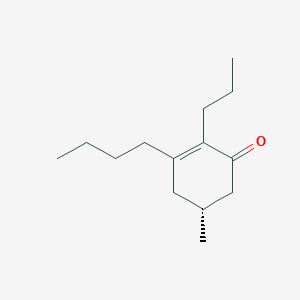
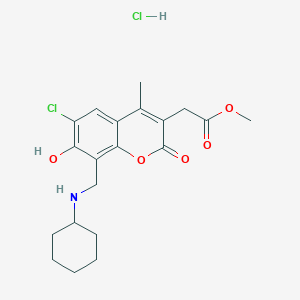
![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene](/img/structure/B12619710.png)
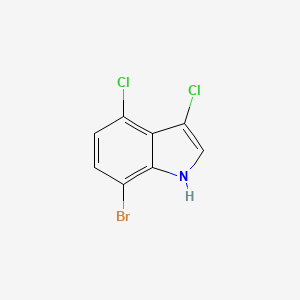

![5,5'-[(E)-Diazenediyl]bis(2-cyanopentanoic acid)](/img/structure/B12619730.png)
![4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide](/img/structure/B12619732.png)
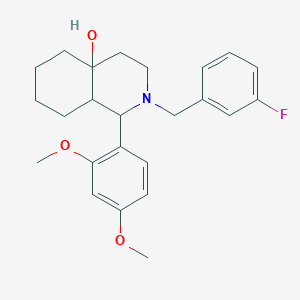
![1,3-Bis[3-(ethylamino)propyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12619753.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12619754.png)
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chlorobenzamide](/img/structure/B12619756.png)
